

Spectroscopic data and analysis of beta-butyrolactone (NMR, IR, MS)

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Compound of Interest

Compound Name: *beta-Butyrolactone*

Cat. No.: *B051020*

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Spectroscopic Analysis of Beta-Butyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analysis of **beta-butyrolactone**. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable insights for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **beta-butyrolactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **beta-butyrolactone** exhibits characteristic signals corresponding to the protons in its four-membered ring structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Protons	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constants (J) in Hz
H-4 (CH)	4.704	Multiplet	J = 5.6, 4.3, 6.1
H-3 (CH ₂)	3.560	Multiplet	J = 5.6, -16.3
H-3' (CH ₂)	3.083	Multiplet	J = 4.3, -16.3
H-5 (CH ₃)	1.563	Doublet	J = 6.1

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of **beta-butyrolactone**.

Carbon Atom	Chemical Shift (δ) in ppm
C=O (C1)	~170
CH-O (C4)	~75
CH ₂ (C3)	~45
CH ₃ (C5)	~22

Infrared (IR) Spectroscopy

The IR spectrum of **beta-butyrolactone** shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~1840	C=O stretch	Carbonyl (in a strained β -lactone ring)
~2980-2850	C-H stretch	Alkane (CH, CH ₂ , CH ₃)
~1180	C-O stretch	Ester

Mass Spectrometry (MS)

The mass spectrum of **beta-butyrolactone** reveals its molecular weight and provides insights into its fragmentation pattern under ionization.

m/z	Proposed Fragment
86	$[M]^+$ (Molecular Ion)
71	$[M - CH_3]^+$
58	$[M - CO]^+$
43	$[CH_3CO]^+$
42	$[C_2H_2O]^+$

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of **beta-butyrolactone** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, $CDCl_3$) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: 1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- 1H NMR:** A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR:** A proton-decoupled ^{13}C NMR spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **beta-butyrolactone** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

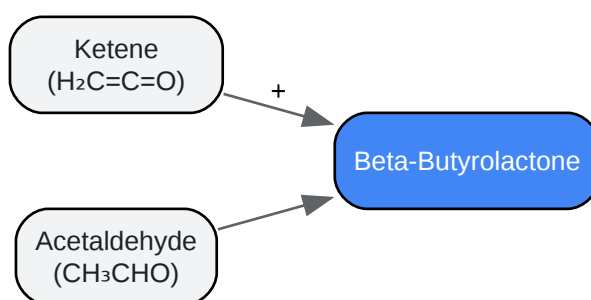
Sample Introduction and Ionization: **Beta-butyrolactone**, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. Electron ionization (EI) is a common method for generating the mass spectrum.

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer can be used. The instrument is scanned over a mass-to-charge (m/z) range of approximately 10 to 200 to detect the molecular ion and its fragments.

Visualizations

Synthesis of Beta-Butyrolactone

The following diagram illustrates a common synthetic route to **beta-butyrolactone** from the reaction of ketene and acetaldehyde.

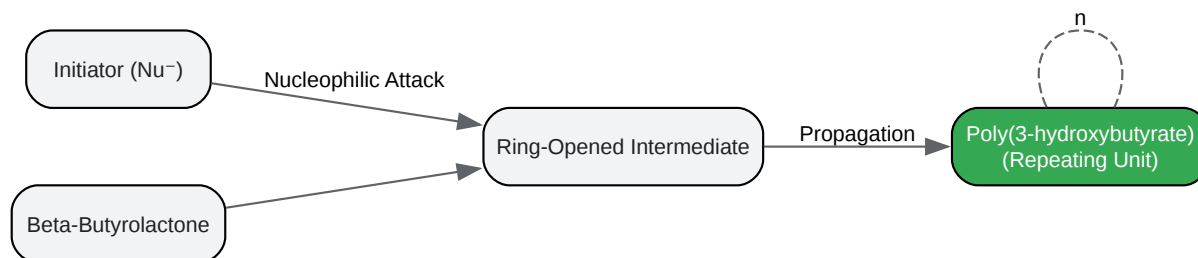


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Caption: Synthesis of **Beta-Butyrolactone**.

Ring-Opening Polymerization of Beta-Butyrolactone

This diagram shows the general mechanism of the ring-opening polymerization of **beta-butyrolactone** to form poly(3-hydroxybutyrate).



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Caption: Ring-Opening Polymerization of **Beta-Butyrolactone**.

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